molecular formula C16H32O4 B1248136 (R)-10,16-Dihydroxyhexadecanoic acid

(R)-10,16-Dihydroxyhexadecanoic acid

Cat. No. B1248136
M. Wt: 288.42 g/mol
InChI Key: VJZBXAQGWLMYMS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.

Scientific Research Applications

Cutin Monomer Synthesis and Fungal Activation

(R)-10,16-Dihydroxyhexadecanoic acid, a cutin monomer, has been synthesized asymmetrically. The stereoisomers of this acid show varying abilities to activate fungal pathogens like Colletotrichum trifolii, indicating its potential role in plant protection and pathogen interaction studies (Ahmed et al., 2003).

Material Synthesis for Aliphatic Polyesters

This compound has been used to synthesize monomers and oligomers that can be utilized as raw materials for creating bio-polyesters and other chemicals. This use leverages the physical properties, non-toxicity, and abundance of these compounds, making them a promising material for sustainable production (Arrieta-Báez et al., 2011).

Polymerization for Environmental Applications

The polymerization of (R)-10,16-Dihydroxyhexadecanoic acid has been explored to create polyesters with varying physicochemical properties. These polymers, obtained from tomato cuticle monomers, demonstrate different solubility and structural characteristics, making them potential candidates for various environmental applications (Gómez-Patiño et al., 2015).

Oligomerization and Enzymatic Catalysis

The enzymatic oligomerization of (R)-10,16-Dihydroxyhexadecanoic acid and its methyl ester has been studied, revealing the production of linear polyesters. This research contributes to understanding the enzymatic processes involved and the potential applications of these polyesters in various fields, including materials science (Gómez-Patiño et al., 2013).

Cutin Degradation and Structural Analysis

Studies on the degradation of cutin from various fruits have provided insights into its molecular architecture. By understanding the structure and components of cutin, like (R)-10,16-Dihydroxyhexadecanoic acid, researchers can explore its potential applications in biopolymers and protective coatings (Tian et al., 2008).

properties

Product Name

(R)-10,16-Dihydroxyhexadecanoic acid

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

(10R)-10,16-dihydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1

InChI Key

VJZBXAQGWLMYMS-OAHLLOKOSA-N

Isomeric SMILES

C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O

Canonical SMILES

C(CCCCC(=O)O)CCCC(CCCCCCO)O

synonyms

(R)-10,16-dihydroxyhexadecanoic acid
(S)-10,16-dihydroxyhexadecanoic acid
10,16-DHHA
10,16-dihydroxyhexadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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